molecular formula C17H14N8S B1139168 c-Met inhibitor 1

c-Met inhibitor 1

カタログ番号: B1139168
分子量: 362.4 g/mol
InChIキー: JYXHZDNTBJUJNH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

c-Met阻害剤1は、肝細胞増殖因子(HGF)の受容体であるc-Metチロシンキナーゼの酵素活性を阻害する低分子化合物です。この阻害は重要です。なぜなら、c-Metは細胞の増殖、運動性、分化を含むさまざまな細胞プロセスにおいて重要な役割を果たしているからです。c-Met活性の調節不全は、いくつかの種類の癌の発症および進行に関連しており、c-Met阻害剤は癌治療において貴重な存在となっています .

準備方法

合成経路と反応条件

c-Met阻害剤1の合成は、通常、インダリン-2-オンなどのコア構造の作成から始まり、その後に阻害活性を高めるためのさまざまな置換が続きます。例えば、合成はインダリノンコアの形成から始まる場合があり、その後、c-Met受容体に対する結合親和性と選択性を向上させるために、特定の位置に異なる官能基を付加することにより修飾されます .

工業生産方法

c-Met阻害剤の工業生産には、高い収率と純度を確保するために、最適化された反応条件を用いた大規模合成が含まれます。これには、通常、自動合成装置と厳格な品質管理対策が用いられ、最終製品の一貫性と有効性を維持します .

化学反応の分析

反応の種類

c-Met阻害剤1は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

c-Met阻害剤1の合成に使用される一般的な試薬には、以下が含まれます。

    酸化剤: 過酸化水素や過マンガン酸カリウムなど。

    還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。

    置換剤: ハロゲンやアルキル基など.

生成される主要な生成物

これらの反応から生成される主要な生成物は、通常、c-Met受容体に対する効力または選択性を高めたなどの特性を備えた、元の阻害剤の誘導体です .

科学研究への応用

c-Met阻害剤1は、以下を含む幅広い科学研究への応用を持っています。

    化学: c-Met受容体の構造と機能、および細胞プロセスにおけるその役割を研究するためのツールとして使用されます。

    生物学: c-Metシグナル伝達のメカニズムとその癌進行への関与を理解するための研究に使用されます。

    医学: 非小細胞肺癌、胃癌、腎細胞癌など、さまざまな癌の治療のための潜在的な治療薬として調査されています。

    産業: 新しい癌治療法の開発や、潜在的な薬剤候補のスクリーニングに使用されています

科学的研究の応用

c-Met inhibitor 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure and function of the c-Met receptor and its role in cellular processes.

    Biology: Employed in research to understand the mechanisms of c-Met signaling and its involvement in cancer progression.

    Medicine: Investigated as a potential therapeutic agent for the treatment of various cancers, including non-small cell lung cancer, gastric cancer, and renal cell carcinoma.

    Industry: Utilized in the development of new cancer therapies and in the screening of potential drug candidates

作用機序

c-Met阻害剤1は、c-MetチロシンキナーゼのATP結合部位に結合することにより効果を発揮し、受容体のリン酸化と活性化を阻害します。この阻害は、細胞の増殖、生存、遊走に関与する下流シグナル伝達経路をブロックします。c-Met阻害剤1の主要な分子標的は、c-Met受容体自体と、癌進行に関与するさまざまな下流シグナル伝達タンパク質です .

類似の化合物との比較

類似の化合物

c-Met阻害剤1に類似する化合物には、以下が含まれます。

独自性

c-Met阻害剤1は、c-Met受容体に対する特異的な結合親和性と選択性を持ち、他の阻害剤と比較して、オフターゲット効果が少なく、治療効果が向上する可能性があります。その独特の化学構造により、c-Met活性を強力に阻害することが可能になり、癌研究と治療において貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Some similar compounds to c-Met inhibitor 1 include:

Uniqueness

This compound is unique in its specific binding affinity and selectivity for the c-Met receptor, which may result in fewer off-target effects and improved therapeutic outcomes compared to other inhibitors. Its unique chemical structure allows for potent inhibition of c-Met activity, making it a valuable tool in cancer research and therapy .

生物活性

c-Met, a receptor tyrosine kinase, plays a crucial role in various cellular processes, including cell growth, survival, and migration. Its aberrant activation is implicated in several malignancies, making it a significant therapeutic target. c-Met inhibitors, such as c-Met inhibitor 1 (also referred to as INCB28060), have been developed to block c-Met signaling pathways and exhibit potential anti-tumor activity. This article delves into the biological activity of this compound, summarizing key findings from preclinical and clinical studies, along with relevant data tables and case studies.

The primary mechanism by which c-Met inhibitors exert their effects involves the blockade of hepatocyte growth factor (HGF) binding to the c-Met receptor, preventing receptor dimerization and subsequent phosphorylation. This inhibition disrupts downstream signaling pathways, including:

  • Ras/Raf/MEK/MAPK
  • PI3K/Akt/mTOR
  • JAK/STAT
  • Wnt/β-catenin

These pathways are critical for tumor cell proliferation, survival, motility, and angiogenesis .

Preclinical Studies

INCB28060 has demonstrated significant biological activity in various preclinical models. Key findings include:

  • Potency : INCB28060 exhibits picomolar enzymatic potency and over 10,000-fold selectivity for c-Met compared to other kinases .
  • Inhibition of Tumor Growth : In mouse models with c-Met-driven tumors, oral dosing led to time- and dose-dependent inhibition of tumor growth .
  • Induction of Apoptosis : The compound effectively induces apoptosis in c-Met-dependent tumor cell lines in vitro .

Table 1: Summary of Preclinical Findings for INCB28060

ParameterResult
Enzymatic PotencyPicomolar
Selectivity>10,000-fold over other kinases
Tumor Growth InhibitionDose-dependent in mouse models
Induction of ApoptosisSignificant in vitro

Clinical Studies

Clinical trials have explored the efficacy and safety of c-Met inhibitors in various cancers, particularly non-small cell lung cancer (NSCLC). A meta-analysis indicated that targeting c-MET improved progression-free survival (PFS) but not overall survival (OS) among treated patients .

Table 2: Meta-Analysis Results on PFS and DCR

Study TypePatient GroupPFS (HR)DCR (RR)
Phase III TrialsAdvanced NSCLCHR 0.80 (p = 0.04)RR 1.22 (p = 0.03)
Asian PatientsAdenocarcinomaHR 0.57 (p < 0.001)Not reported
Previous TreatmentNon-squamous NSCLCHR 0.79 (p = 0.03)Not reported

Case Studies

Several case studies have provided insight into the clinical application of c-Met inhibitors:

  • Case Study on Tivantinib : A patient with advanced hepatocellular carcinoma (HCC) exhibited significant tumor reduction after treatment with tivantinib, a selective c-Met inhibitor. The treatment was well-tolerated with manageable side effects .
  • HS-10241 Phase I Trial : This trial reported that HS-10241 was well tolerated among patients with advanced solid tumors, showing promising antitumor activity particularly in those with positive MET expression .

Safety and Tolerability

The safety profile of c-Met inhibitors is critical for their clinical use. Common adverse effects noted include:

  • Fatigue
  • Nausea
  • Liver enzyme elevation
  • Hypertension

Understanding these side effects is essential for optimizing patient management during treatment .

特性

IUPAC Name

3-(2-methylindazol-5-yl)sulfanyl-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N8S/c1-23-10-12(8-18-23)15-5-6-16-19-20-17(25(16)22-15)26-13-3-4-14-11(7-13)9-24(2)21-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXHZDNTBJUJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NN3C(=NN=C3SC4=CC5=CN(N=C5C=C4)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol (50 g, 268 mmol) in DMF (750 mL) is added 5-iodo-2-methyl-2H-indazole (55.5 g, 215.1 mmol), 2-Pyridinecarboxylic Acid (5.5 g, 44.7 mmoles), Copper (I) Iodide (4 g, 21.0 mmoles), and Cesium Carbonate (212.5 g, 652.2 moles). The mixture is under N2 and stirred at 100° C. for 10 hours. The reaction mixture is then cooled to room temperature and poured into water (2000 mL). After stirring at room temperature for 30 min, the mixture is extracted with a mixed solvent (2 L×2, CHCl3/IPA=3/1). The combined organic layer is then washed four times with mixed solution (25% NH4OH(aq)/brine=¼; 800 mL), sat. LiCl(aq) (1 L), sat. brine (1.5 L×2), and dry over Na2SO4. The organic solution is concentrated under reduced pressure to give a brown crude solid product. The crude product is triturated with ethyl acetate (800 mL) at room temperature for 3 hours and the pure product is collected by filtration to afford the title compound (68 g, 87.2%) as a white solid. MS (m/z): 363.0 (M+H).
Name
6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Cesium Carbonate
Quantity
212.5 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Copper (I) Iodide
Quantity
4 g
Type
catalyst
Reaction Step One
Name
Quantity
2000 mL
Type
solvent
Reaction Step Two
Yield
87.2%

Synthesis routes and methods II

Procedure details

To a solution of 6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol (2.3 g, 10.0 mmol) in DMF (20 mL) is added 5-iodo-2-methyl-2H-indazole (2.6 g, 10.0 mmol), tris(dibenzylideneacetone) dipalladium(0) (460 mg; 502.7 μmol), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (580 mg, 1.0 mmol), diisopropylethylamine (4 mL, 22.9 mmol). The mixture is purged with N2 and stirred at 100° C. for 18 h. DMF is removed under vacuum, and the residue is purified by flash column chromatography (Combi-Flash, silica gel) eluting with DCM/methanol (20:1) to give a crude product. The crude product is suspended in 20 mL of DCM to give slurry, and the pure product is collected by filtration to afford the title compound (1.9 g, 52.5%) as a yellow solid. MS (m/z): 363.1 (M+H).
Name
6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
460 mg
Type
catalyst
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
52.5%
Customer
Q & A

Q1: What is the mechanism of action of c-Met inhibitor 1 (zgwatinib) and what are the downstream effects of its inhibition?

A1: this compound (zgwatinib) is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. [, ] While the provided abstracts do not describe the detailed mechanism of zgwatinib, they indicate that it binds to c-Met and blocks its kinase activity.

Q2: What are the challenges associated with developing selective c-Met inhibitors, and how did researchers address the issue of hERG inhibition in the case of zgwatinib?

A2: A common challenge in developing kinase inhibitors is achieving selectivity for the target kinase while minimizing off-target activity, particularly against the hERG potassium channel. Inhibition of hERG can lead to cardiac toxicity, a serious safety concern. The research on zgwatinib highlights this challenge, as initial studies identified significant toxicity associated with the compound. [] To address the hERG inhibition, researchers conducted a structure-activity relationship (SAR) campaign to modify the zgwatinib structure and reduce its hERG activity while maintaining its potency against c-Met. [] This approach led to the identification of compounds with improved safety profiles.

Q3: How does the concept of structure-activity relationship (SAR) apply to the development of c-Met inhibitors like zgwatinib?

A3: SAR studies are crucial in optimizing the potency, selectivity, and pharmacological properties of drug candidates. [, ] In the context of zgwatinib, researchers explored various structural modifications to the parent molecule. By systematically altering different parts of the molecule and evaluating the impact on c-Met inhibition and hERG activity, they gained insights into the key structural features responsible for target binding and selectivity. [] This information guided further optimization, leading to the discovery of new c-Met inhibitors with improved pharmacological profiles, such as compounds 11, 12, and 39, which showed potent c-Met inhibition while minimizing hERG activity. []

Q4: The research mentions patient-derived xenograft (PDX) models for evaluating c-Met inhibitors. Why are these models considered particularly relevant for studying c-Met-targeted therapies?

A4: PDX models are highly valuable for evaluating cancer therapies as they closely mimic the complexity and heterogeneity of human tumors. [] Unlike traditional cell line-based models, PDXs retain the tumor architecture, stromal interactions, and genetic makeup of the original patient tumor. [] This is particularly important for studying c-Met inhibitors because the c-Met pathway is often influenced by the tumor microenvironment. [] The response to c-Met inhibitors can vary depending on factors like c-Met expression levels, the presence of activating mutations, and the extent of HGF production by stromal cells. [] By utilizing PDX models, researchers can gain more accurate insights into the efficacy and potential resistance mechanisms of c-Met inhibitors in a clinically relevant setting.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。